4-Methylumbelliferyl beta-D-xylopyranoside
Overview
Description
Synthesis Analysis
The chemo-enzymatic synthesis of 4-methylumbelliferyl beta-D-xylopyranoside involves the use of beta-D-xylosidase from Aspergillus sp. for transglycosylation reactions. This process generates a series of 4-methylumbelliferyl (MU) beta-D-xylooligosides, which are crucial for studying enzyme activities related to xylan degradation (Eneyskaya et al., 2005).
Molecular Structure Analysis
The molecular structure of 4-methylumbelliferyl beta-D-xylopyranoside and its derivatives can be characterized using techniques such as NMR spectroscopy and mass spectrometry. These methods provide detailed insights into the compound's chemical structure, including the arrangement of its xylopyranoside moieties and the fluorophore unit (Eneyskaya et al., 2005).
Chemical Reactions and Properties
4-Methylumbelliferyl beta-D-xylopyranoside participates in enzymatic reactions where it acts as a substrate for beta-D-xylosidases. Upon enzymatic cleavage, it releases a fluorescent 4-methylumbelliferone moiety, which can be quantitatively measured. This property is utilized in the development of assays for the detection of enzyme activities in both research and clinical settings (Eneyskaya et al., 2005).
Physical Properties Analysis
The physical properties of 4-methylumbelliferyl beta-D-xylopyranoside, such as solubility, fluorescence characteristics, and stability, are crucial for its application in biochemical assays. These properties determine how the compound can be stored, handled, and used in various experimental setups to achieve optimal assay sensitivity and reliability.
Chemical Properties Analysis
The chemical properties of 4-methylumbelliferyl beta-D-xylopyranoside, including its reactivity with specific enzymes, pH stability, and the effects of ionic strength and temperature on its fluorescence, are key factors that influence its use in enzyme assays. Understanding these properties enables researchers to fine-tune assay conditions for accurate and reproducible measurements of enzyme activities.
Scientific Research Applications
1. Regulation of Glycosaminoglycan Biosynthesis
4-Methylumbelliferyl beta-D-xylopyranoside (Xyl-MeUmb), when added to the culture medium of human skin fibroblasts, has been shown to produce oligosaccharides related to the regulation of glycosaminoglycan biosynthesis. This application is significant in understanding and potentially influencing the biosynthetic pathways in cellular systems (Vetere et al., 1997).
2. Enzyme Assays for Disease Diagnosis
Xyl-MeUmb is used in enzyme assays for the diagnosis of diseases such as Morquio disease type A (MPS IV A). By measuring the enzymatic liberation of the fluorochrome from Xyl-MeUmb derivatives, it helps in identifying specific enzyme deficiencies characteristic of certain genetic disorders (van Diggelen et al., 1990).
3. Study of Proteoglycan Synthesis
Xyl-MeUmb is utilized to study the synthesis of proteoglycans in various cellular processes such as proliferation, migration, and differentiation. This research provides insights into how specific xylosides affect cell proliferation and proteoglycan synthesis (Potter-Perigo et al., 1992).
4. Monitoring of Fecal Pollution in Coastal Waters
Rapid enzymatic techniques involving assays for Xyl-MeUmb activities are used for detecting fecal water pollution. This application is crucial in environmental monitoring and assessing the impact of sewage discharge in coastal waters (Fiksdal et al., 1994).
5. Glycosidase Profiling for Species Differentiation
The hydrolysis of Xyl-MeUmb by various glycosidases is employed for species differentiation within the family Enterobacteriaceae. This profiling assists in the identification and differentiation of bacterial species based on their enzymatic activity (Kämpfer et al., 1991).
6. Chemo-enzymatic Synthesis of Oligosaccharides
Xyl-MeUmb is used in the chemo-enzymatic synthesis of oligosaccharides, which are valuable in studying the activities of enzymes like beta-D-xylanase. Such research contributes to our understanding of enzyme-substrate interactions and the synthesis of bioactive compounds (Eneyskaya et al., 2005).
7. Study of Metabolic Production in Cultured Fibroblasts
Research on the metabolic production of 4-methylumbelliferone and its derivatives from corresponding xylosides by fibroblasts in culture highlights the cellular mechanisms of detoxification and metabolism of substances targeted at connective tissues (Zaidi et al., 1981).
8. Detection Sensitivity in Leukemic Cells
4-Methylumbelliferyl-beta-D-galactopyranoside, a derivative of Xyl-MeUmb, is used to increase the detection sensitivity of LacZ-marked leukemic cells in bone marrow samples. This methodology enhances the precision in identifying specific cell types in medical diagnostics (Hendrikx et al., 1994).
Safety And Hazards
When handling 4-Methylumbelliferyl-beta-D-xylopyranoside, it is recommended to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
4-Methylumbelliferyl-beta-D-xylopyranoside can be used for β-xylosidase activity studies . It can also serve as a fluorescent substrate for the detection of α-xylosidase activity . These applications suggest that this compound has potential for use in various research areas related to glycosidase enzymes and the study of genetic disorders .
properties
IUPAC Name |
4-methyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-7-4-12(17)22-11-5-8(2-3-9(7)11)21-15-14(19)13(18)10(16)6-20-15/h2-5,10,13-16,18-19H,6H2,1H3/t10-,13+,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIYLOHVJDJZOQ-KAOXEZKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217687 | |
Record name | Methylumbelliferyl-beta-D-xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl beta-D-xylopyranoside | |
CAS RN |
6734-33-4 | |
Record name | 4-Methylumbelliferyl β-D-xyloside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6734-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylumbelliferyl-beta-D-xyloside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006734334 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylumbelliferyl-beta-D-xyloside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-7-(β-D-xylopyranosyloxy)-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLUMBELLIFERYL .BETA.-D-XYLOPYRANOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/766N8850JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.